molecular formula C10H8BrN B13461284 4-Bromo-7-methylisoquinoline CAS No. 877263-71-3

4-Bromo-7-methylisoquinoline

Katalognummer: B13461284
CAS-Nummer: 877263-71-3
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: IHXMJJYOAJJUQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 7th position distinguishes this compound from other isoquinolines. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

The synthesis of 4-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under specific reaction conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

4-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-methylisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. Its structural similarity to natural isoquinoline alkaloids makes it a valuable tool in biochemical research.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents. Isoquinoline derivatives have shown promise in treating various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 4-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor antagonist. The bromine atom and methyl group contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with cellular pathways, influencing processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-methylisoquinoline can be compared to other isoquinoline derivatives, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents

Eigenschaften

CAS-Nummer

877263-71-3

Molekularformel

C10H8BrN

Molekulargewicht

222.08 g/mol

IUPAC-Name

4-bromo-7-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-2-3-9-8(4-7)5-12-6-10(9)11/h2-6H,1H3

InChI-Schlüssel

IHXMJJYOAJJUQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CN=CC(=C2C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.